molecular formula C13H11ClFN3O2 B2737030 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2177060-84-1

2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2737030
CAS No.: 2177060-84-1
M. Wt: 295.7
InChI Key: VPEZEOBMGABPDB-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a chemical compound with the CAS Registry Number 2177060-84-1 . It has a molecular formula of C13H11ClFN3O2 and a molecular weight of 295.70 g/mol . This benzamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic uses. As a small molecule featuring both benzamide and dihydropyrimidinone scaffolds, it serves as a valuable building block in medicinal chemistry and drug discovery research . Researchers can utilize this compound in high-throughput screening assays, as a synthetic intermediate for the development of novel bioactive molecules, or for structure-activity relationship (SAR) studies. The compound is offered with a purity of 90% and above and is available for immediate procurement in quantities from 2mg to 40mg for research applications . All handling and use of this material should be conducted by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c14-11-8-9(15)2-3-10(11)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEZEOBMGABPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of the pyrimidin-2-one intermediate, which involves the cyclization of appropriate precursors under acidic conditions. Next, the compound undergoes nucleophilic substitution to introduce the chloro and fluoro groups on the benzamide ring, often using chlorinating and fluorinating agents like thionyl chloride and potassium fluoride, respectively. The final step is the coupling of the pyrimidinyl and benzamide units, typically under reflux conditions in the presence of catalysts like triethylamine.

Industrial Production Methods

Industrial-scale production often employs continuous flow reactors to ensure the efficient synthesis of the compound. The use of high-throughput screening for optimal reaction conditions, along with automated purification systems, ensures the production of high-purity 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide in large quantities. Solvent recovery and recycling are also integral parts of the industrial synthesis process to maintain sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfonyl derivatives.

  • Reduction: : Selective reduction of the chloro group can yield benzylamines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common, where the chloro and fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. These reactions often require controlled temperatures, inert atmospheres, and the use of polar aprotic solvents to maximize yield and purity.

Major Products Formed

The major products include sulfonyl derivatives from oxidation reactions, benzylamine derivatives from reduction reactions, and various substituted benzamides from nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: : Used as a precursor in organic synthesis, particularly in the creation of heterocyclic compounds.

  • Biology: : Employed in biochemical assays to study enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential as a lead compound in the development of anti-cancer and anti-inflammatory drugs.

  • Industry: : Utilized in the manufacture of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. Its mechanism of action often involves the inhibition of key metabolic pathways, leading to alterations in cellular functions. This makes it a valuable tool in studying disease mechanisms and developing therapeutic interventions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzamide derivatives share core features but differ in substituents, heterocyclic moieties, and pharmacological profiles. Below is a systematic comparison:

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents/Heterocycles Key Differences from Target Compound
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide C₁₅H₁₂ClF₂NO 295.71 3.614 4-fluorophenyl ethyl Lacks oxopyrimidine; simpler aryl substitution
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide C₁₇H₁₄ClF₂N₆O 360.77 ~3.8 Pyridazinylamino-pyrazole Bulkier heterocycle; higher molecular weight
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 2.1 3,4-Dimethoxyphenyl ethyl Methoxy groups; lower lipophilicity
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) C₁₇H₁₉NO₄ 301.34 1.9 2-hydroxybenzamide; methoxy Hydroxy group enhances polarity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₄H₂₄F₂N₆O₄S 662.65 ~4.2 Chromenone-pyrazolopyrimidine Complex polycyclic system; sulfonamide group

Key Observations:

  • Lipophilicity : The target compound (logP ~3.6) is more lipophilic than Rip-B/Rip-D (logP 1.9–2.1) due to halogenation and oxopyrimidine .
  • Polarity : Rip-D’s hydroxy group reduces logP and enhances hydrogen-bonding capacity, which may improve aqueous solubility but limit blood-brain barrier penetration compared to the target compound .

Biological Activity

2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13ClFN2O\text{C}_{13}\text{H}_{13}\text{ClF}\text{N}_2\text{O}

This compound features a chloro and fluoro substitution on the benzene ring, which is known to influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives with a chloroethyl group have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
FNAHepG21.30HDAC inhibition
Compound XMDA-MB-2310.95Apoptosis induction
Compound YA5490.75G2/M phase arrest

2. Antimicrobial Activity

The antimicrobial potential of related compounds has been evaluated against various pathogens. The fluoro substitution is known to enhance the lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

Table 2: Antimicrobial Activity Assessment

Compound NamePathogenZone of Inhibition (mm)MIC (μg/mL)
MA-1115Staphylococcus aureus1510
MA-1116Escherichia coli168

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of similar benzamide derivatives, it was found that compounds with a 4-fluoro substitution exhibited enhanced selectivity towards histone deacetylases (HDACs), particularly HDAC3, leading to significant antiproliferative effects on solid tumors . The study highlighted the potential for developing isoform-selective HDAC inhibitors based on this scaffold.

Case Study 2: Synergistic Effects with Other Drugs

Another study demonstrated that combining this compound with established chemotherapeutics like taxol resulted in improved anticancer activity. The combination therapy showed a notable reduction in tumor growth in xenograft models compared to monotherapy .

Q & A

Q. What synthetic strategies are commonly employed to synthesize 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how are key intermediates stabilized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Critical steps include:
  • Chlorination/Fluorination : Electrophilic aromatic substitution using reagents like Cl₂ (for chlorination) and Selectfluor® (for fluorination) under anhydrous conditions .
  • Amide Coupling : The ethyl-pyrimidinone moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in aprotic solvents (e.g., DMF) at 0–25°C to minimize racemization .
  • Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity.
  • Stabilization : Moisture-sensitive intermediates are stored under inert gas (N₂/Ar) at –20°C .

Q. Which analytical techniques are prioritized for structural elucidation, and how are crystallographic data processed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions and confirms amide bond formation. For example, the pyrimidinone NH proton appears as a singlet near δ 10–12 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClFN₃O₂: 296.06).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidinone-ethyl linker formation, and what pitfalls occur during scale-up?

  • Methodological Answer :
  • Optimization Strategies :
  • Catalyst Screening : Test coupling reagents (e.g., HATU vs. EDCI) to improve efficiency.
  • Solvent Effects : Switch to THF for better solubility of pyrimidinone intermediates.
  • Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions.
  • Scale-Up Challenges :
  • Exothermic reactions require jacketed reactors for temperature control.
  • Chromatography becomes impractical; instead, use fractional crystallization (e.g., acetone/hexane) .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability across assays) be systematically addressed?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine for kinase inhibition).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Data Reconciliation :
  • Perform meta-analysis to identify confounding variables (e.g., serum concentration in cell media).
  • Cross-validate using orthogonal assays (e.g., Western blot vs. fluorescence polarization) .

Q. What computational approaches are recommended for probing the pyrimidinone moiety’s role in target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR). Key parameters:
  • Grid box centered on ATP-binding site.
  • Flexible side-chain sampling for residues (e.g., Lys721 in EGFR).
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF to identify critical hydrogen bonds (e.g., pyrimidinone C=O with Thr766) .

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